![molecular formula C13H9BrO B2990216 1-bromo-6H-benzo[c]chromene CAS No. 475040-10-9](/img/structure/B2990216.png)

1-bromo-6H-benzo[c]chromene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

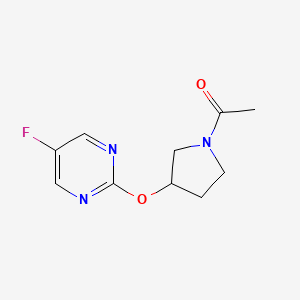

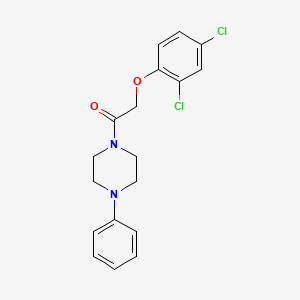

“1-bromo-6H-benzo[c]chromene” is a chemical compound with the molecular formula C13H9BrO . It has a molecular weight of 261.12 .

Synthesis Analysis

The synthesis of 6H-benzo[c]chromenes, including “1-bromo-6H-benzo[c]chromene”, has been achieved through various methods. One approach involves the use of visible light and transition-metal-free conditions . The process starts with the corresponding (2-halobenzyl) phenyl ethers or (2-halophenyl) benzyl ethers using KOtBu in dimethyl sulfoxide (DMSO) at room temperature . Another method involves a three-step synthetic sequence starting from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core .Molecular Structure Analysis

The molecular structure of “1-bromo-6H-benzo[c]chromene” consists of a benzo[c]chromene ring with a bromine atom attached at the 1-position .Chemical Reactions Analysis

The synthesis of 6H-benzo[c]chromenes involves several chemical reactions. For instance, the synthesis under visible light and transition-metal-free conditions involves an electron donor–acceptor complex formed by the dimsyl anion and (2-halobenzyl) phenyl ethers . Another method involves a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate .Aplicaciones Científicas De Investigación

Synthetic Protocols and Applications

"1-bromo-6H-benzo[c]chromene" is a compound of interest in the synthesis of secondary metabolites with significant pharmacological importance. It serves as a core structure for various compounds. The synthetic protocols for derivatives like 6H-Benzo[c]chromen-6-ones, which share a similar structural motif, are extensively reviewed, highlighting the importance of synthetic strategies in producing these compounds with considerable pharmacological relevance. The literature describes various synthetic approaches, such as Suzuki coupling reactions, reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), radical-mediated cyclization, and metal or base-catalyzed cyclization processes. These methods underline the compound's versatility and potential in generating pharmacologically active derivatives through efficient synthetic routes (Mazimba, 2016).

Environmental and Health Perspectives

Beyond its synthetic utility, the broader class of brominated compounds, to which "1-bromo-6H-benzo[c]chromene" belongs, has been the subject of environmental and health-related studies. For instance, benzidine, a structurally related compound, has been reviewed for its environmental presence and potential health impacts. Such studies are crucial for understanding the environmental and health implications of brominated organic compounds, highlighting the need for careful consideration of their use and disposal (Choudhary, 1996).

Mecanismo De Acción

Propiedades

IUPAC Name |

1-bromo-6H-benzo[c]chromene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO/c14-11-6-3-7-12-13(11)10-5-2-1-4-9(10)8-15-12/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXPRTHDXBYUSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C(O1)C=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-bromo-6H-benzo[c]chromene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2990136.png)

![6-isopropyl-2-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2990137.png)

![7-Prop-2-enoyl-3,7-diazatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B2990144.png)

![1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperidine](/img/structure/B2990147.png)

![2-(1H-indol-3-yl)-2-oxo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2990154.png)

![6-Chloro-N'-[6-(propan-2-ylamino)pyridine-3-carbonyl]pyridine-2-carbohydrazide](/img/structure/B2990156.png)